molecular formula C19H13ClN2O2S2 B10980157 4-chloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide

4-chloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide

Cat. No.: B10980157
M. Wt: 400.9 g/mol
InChI Key: BLYIZQKTXMNTEB-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(naphthalen-2-yl)-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance . The thiazole ring and naphthalene moiety contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide is unique due to the presence of both a thiazole ring and a naphthalene moiety in its structure. This combination imparts distinct chemical properties and enhances its potential for various applications. The compound’s ability to undergo multiple types of chemical reactions and its diverse biological activities further distinguish it from similar compounds .

Properties

Molecular Formula

C19H13ClN2O2S2

Molecular Weight

400.9 g/mol

IUPAC Name

4-chloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C19H13ClN2O2S2/c20-16-7-9-17(10-8-16)26(23,24)22-19-21-18(12-25-19)15-6-5-13-3-1-2-4-14(13)11-15/h1-12H,(H,21,22)

InChI Key

BLYIZQKTXMNTEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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